6-Bromo-2-hydroxyquinoline-3-carboxylic acid

MAO-A inhibition Neurodegeneration Enzyme kinetics

Medicinal chemistry programs investigating dual MAO inhibition often encounter tool compounds with undefined selectivity profiles, compromising assay interpretation. 6-Bromo-2-hydroxyquinoline-3-carboxylic acid (CAS 99465-06-2) resolves this with: • Equipotent nanomolar inhibition: MAO-A IC50 = 9.5 nM, MAO-B IC50 = 6.90 nM • >2,000-fold selectivity over BuChE, eliminating off-target cholinesterase confounding • ≥97% purity with batch-specific NMR/HPLC documentation for reproducible SAR studies • 6-Br substituent enables modular derivatization via Suzuki, Buchwald-Hartwig, or Sonogashira coupling

Molecular Formula C10H6BrNO3
Molecular Weight 268.06 g/mol
CAS No. 99465-06-2
Cat. No. B1288436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-hydroxyquinoline-3-carboxylic acid
CAS99465-06-2
Molecular FormulaC10H6BrNO3
Molecular Weight268.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C=C(C(=O)N2)C(=O)O
InChIInChI=1S/C10H6BrNO3/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(13)12-8/h1-4H,(H,12,13)(H,14,15)
InChIKeyKCKXWRUKYZZMQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-hydroxyquinoline-3-carboxylic Acid: Chemical Identity & Procurement


6-Bromo-2-hydroxyquinoline-3-carboxylic acid (CAS 99465-06-2) is a halogenated quinoline carboxylic acid with the molecular formula C10H6BrNO3 and molecular weight of 268.06 g/mol . This compound exists predominantly in its 2-oxo-1,2-dihydroquinoline tautomeric form (also designated as 6-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid) and is commercially available from multiple vendors at purity grades ranging from 95% to 97%, with analytical characterization typically including NMR, HPLC, and GC verification . The compound is supplied exclusively for research and development purposes, requiring technically qualified personnel for handling . Key physicochemical descriptors include a calculated LogP of 1.95, polar surface area of 70.42 Ų, and compliance with Lipinski‘s Rule of Five, indicating favorable drug-likeness properties for medicinal chemistry applications [1].

Research-use-only halogenated quinoline carboxylic acid scaffold for target engagement studies
Multi-method analytical characterization (NMR, HPLC, GC) supports batch verification
Favorable drug-likeness profile (Lipinski Rule of Five compliant) for cell-based assay compatibility

6-Bromo-2-hydroxyquinoline-3-carboxylic Acid: Why Substitution Fails


Within the quinoline-3-carboxylic acid scaffold, substitution pattern fundamentally dictates biological activity, selectivity profile, and physicochemical behavior, rendering generic substitution scientifically indefensible. The 6-bromo substitution in this compound produces a measurable LogP increase of nearly two orders of magnitude relative to the non-brominated parent 2-hydroxyquinoline-3-carboxylic acid (LogP 1.95 vs. 0.02), directly impacting membrane permeability and target engagement kinetics [1]. Furthermore, bromine positional isomers (e.g., 8-bromo-4-hydroxyquinoline-2-carboxylic acid) exhibit distinct target profiles, with literature documenting divergent antimicrobial spectra and anticancer activity depending solely on bromine placement within the quinoline ring . These structure-activity relationship (SAR) constraints mean that substituting even a structurally similar quinoline carboxylic acid would invalidate the experimental rationale, compromise assay reproducibility, and potentially produce misleading biological interpretations.

6-Bromo-2-hydroxyquinoline-3-carboxylic acid (brominated scaffold)
2-Hydroxyquinoline-3-carboxylic acid (non-brominated parent)
Approximately 100-fold lipophilicity shift may alter membrane permeability and target engagement; direct substitution is not supported without validation.
6-Bromo-2-hydroxyquinoline-3-carboxylic acid
8-Bromo-4-hydroxyquinoline-2-carboxylic acid (positional isomer)
Bromine positional isomerism drives divergent antimicrobial and anticancer profiles; comparable MAO activity cannot be assumed.
6-Bromo-2-hydroxyquinoline-3-carboxylic acid
Generic quinoline-3-carboxylic acid derivatives
SAR constraints mean substitution pattern governs biological activity; even structurally similar acids may not reproduce 6-bromo-dependent pharmacology.

6-Bromo-2-hydroxyquinoline-3-carboxylic Acid: Differentiation Evidence


MAO-A Inhibition Potency

6-Bromo-2-hydroxyquinoline-3-carboxylic acid exhibits potent inhibition of human recombinant monoamine oxidase A (MAO-A) with an IC50 of 9.5 nM [1]. This represents a substantial potency enhancement over the non-brominated parent scaffold, for which quinoline carboxylic acid derivatives in the same assay system typically show MAO-A IC50 values in the micromolar range (e.g., 0.51 ± 0.12 µM for representative quinolinic carboxylic acid derivatives) [2]. The approximately 50-fold potency differential is directly attributable to the 6-bromo substitution within this specific scaffold.

MAO-A IC50
Reported
9.5 nM
Reported low nanomolar MAO-A affinity supports target engagement studies.
~50-fold enhancement over non-brominated parent; verify in own assay system.
MAO-A inhibition Neurodegeneration Enzyme kinetics

MAO-B Isoform Selectivity

6-Bromo-2-hydroxyquinoline-3-carboxylic acid demonstrates equipotent inhibition of both MAO-A (IC50 = 9.5 nM) and MAO-B (IC50 = 6.90 nM) isoforms, achieving a selectivity ratio of approximately 1.4:1 (MAO-B:MAO-A) [1]. This dual-inhibition profile distinguishes the compound from many literature-reported 2-hydroxyquinoline-3-carboxylic acid derivatives that exhibit preferential MAO-A selectivity. For context, the related compound 2-hydroxyquinoline (CAS 59-31-4) shows α-glucosidase inhibition (IC50 = 64.4 µg/mL) rather than MAO activity, while the non-brominated 2-hydroxyquinoline-3-carboxylic acid scaffold lacks the dual MAO-A/B potency conferred by the 6-bromo moiety [2].

MAO-B Selectivity
Class-level
Equipotent MAO-A/B
(ratio ~1.4)
Dual nanomolar inhibition suggests utility for dual-isoform modulation models.
Class-level inference; confirm isoform selectivity in target system.
MAO-B inhibition Isoform selectivity Parkinson‘s disease research

Selectivity Over Butyrylcholinesterase

6-Bromo-2-hydroxyquinoline-3-carboxylic acid exhibits pronounced selectivity against butyrylcholinesterase (BuChE), with an IC50 of 19,800 nM (19.8 µM) for equine serum BuChE [1]. This corresponds to a >2,000-fold selectivity window relative to MAO-B inhibition (IC50 = 6.90 nM) and a >2,000-fold window relative to MAO-A inhibition (IC50 = 9.5 nM). The >2,000-fold selectivity index demonstrates that the compound discriminates cleanly between MAO isoforms and cholinesterase enzymes despite the shared quinoline carboxylic acid scaffold, which in related derivatives can exhibit significant cholinesterase cross-reactivity [2].

BuChE Selectivity
Head-to-head
2,870-fold
MAO-B/BuChE
High discrimination ratio may reduce off-target cholinesterase interference in MAO assays.
Equine serum BuChE; confirm in human enzyme context.
Cholinesterase inhibition Off-target profiling Selectivity index

Lipophilicity Enhancement

The 6-bromo substitution in 6-bromo-2-hydroxyquinoline-3-carboxylic acid produces a substantial increase in calculated LogP (lipophilicity) compared to the non-brominated parent compound 2-hydroxyquinoline-3-carboxylic acid. The brominated derivative exhibits a calculated LogP of approximately 1.95 (some sources report ~3.50 depending on calculation method) , whereas the non-brominated parent 2-hydroxyquinoline-3-carboxylic acid (CAS 2003-79-4) has a reported LogP of approximately 0.02 [1]. This ~100-fold difference in partition coefficient directly affects membrane permeability, tissue distribution, and protein binding characteristics.

Lipophilicity (LogP)
Reported
LogP ≈ 1.95
Increased lipophilicity may influence permeability and distribution in cell-based assays.
Calculated LogP; Δ ≈1.9–3.5 vs parent; verify experimentally.
Lipophilicity Membrane permeability ADME properties

Glycine B Antagonist Profile

Patent literature identifies 6-bromo-2-hydroxyquinoline-3-carboxylic acid and its pharmaceutically acceptable salts as glycine B antagonists useful for the control and prevention of various neurological disorders . This represents a mechanistically distinct application from the broader quinoline-3-carboxylic acid class, which is primarily documented for antibacterial (via DNA gyrase/topoisomerase IV inhibition) and antimalarial applications. The glycine B antagonist activity is specifically associated with the 6-bromo-2-hydroxyquinoline-3-carboxylic acid structural motif, differentiating it from the fluoroquinolone antibacterial subclass that dominates the quinoline-3-carboxylic acid patent landscape.

Glycine B Antagonism
Class-level
Patent claim: NMDA glycine site antagonist
Potential NMDA receptor modulator for neurological disorder research; confirmatory studies needed.
Class-level inference; sources absent; requires experimental validation.
Glycine B antagonist NMDA receptor modulation Neurological disorders

6-Bromo-2-hydroxyquinoline-3-carboxylic Acid: Research Applications


Dual MAO-A/B Inhibition in Neurodegeneration

The compound‘s equipotent nanomolar inhibition of both MAO-A (IC50 = 9.5 nM) and MAO-B (IC50 = 6.90 nM) makes it a suitable tool compound for investigating dual monoamine oxidase inhibition strategies in Parkinson’s disease and depression research models [1]. The >2,000-fold selectivity over BuChE ensures that observed MAO inhibitory effects are not confounded by off-target cholinesterase activity, enabling cleaner interpretation of MAO-specific pharmacology [1].

Glycine B Antagonist for NMDA Receptor Studies

Patent documentation identifying 6-bromo-2-hydroxyquinoline-3-carboxylic acid as a glycine B antagonist supports its application in NMDA receptor modulation studies relevant to neurological disorders including ischemia, schizophrenia, and chronic pain . The compound‘s favorable Lipinski compliance and moderate lipophilicity (LogP ≈ 1.95) support its use in cellular and in vitro receptor binding assays requiring adequate membrane permeability .

Bromine Position SAR Studies

The compound serves as a defined SAR probe for investigating how bromine substitution at the 6-position of the 2-hydroxyquinoline-3-carboxylic acid scaffold modulates MAO isoform selectivity, lipophilicity, and target engagement profiles [1]. Comparative studies with non-brominated parent compounds (LogP differential ~100-fold) and alternative bromine positional isomers enable systematic mapping of bromine-dependent pharmacological effects .

Halogen Bonding Probe & Scaffold Functionalization

The 6-bromo substituent provides a versatile synthetic handle for further derivatization via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling modular expansion of the quinoline carboxylic acid scaffold for structure-activity exploration . The commercial availability of the compound at >95% purity with batch-specific analytical documentation (NMR, HPLC) supports reproducible synthetic transformations and compound library generation .

Application
Selection Property
Validation Focus
Dual MAO-A/B Inhibition Models
Equipotent dual MAO-A/B inhibition with pronounced BuChE selectivity
Confirm isoform engagement and exclude off-target cholinesterase effects
NMDA Glycine Site Modulation
Patent-reported glycine B antagonist activity
Validate receptor binding and functional NMDA modulation
Bromine SAR Probe Studies
Defined 6-bromo substitution for systematic lipophilicity/activity comparison
Compare with non-brominated parent and positional isomers
Scaffold Derivatization
Versatile 6-bromo synthetic handle (e.g., cross-coupling reactions)
Batch-specific analytical characterization for reproducible synthesis

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41 linked technical documents
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